3-(4-Ethoxy-2-fluorophenyl)propanoic acid
Description
3-(4-Ethoxy-2-fluorophenyl)propanoic acid is a synthetic aromatic propanoic acid derivative featuring an ethoxy group at the para position and a fluorine atom at the ortho position of the phenyl ring. Such compounds are frequently explored for their bioactivity, including enzyme inhibition (e.g., Furin inhibitors in ) and roles as intermediates in drug synthesis .
Properties
IUPAC Name |
3-(4-ethoxy-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-15-9-5-3-8(10(12)7-9)4-6-11(13)14/h3,5,7H,2,4,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQONDRBPSVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxy-2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethoxy-2-fluorobenzene.
Grignard Reaction: The 4-ethoxy-2-fluorobenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.
Carbonation: The phenylmagnesium bromide intermediate is then treated with carbon dioxide to introduce the carboxylic acid functionality, yielding this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxy-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
3-(4-Ethoxy-2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and predicted properties of 3-(4-Ethoxy-2-fluorophenyl)propanoic acid with related compounds:
*Predicted using computational tools (e.g., ChemAxon).
Key Observations :
- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group compared to phloretic acid (4.2 vs. 4.7), enhancing ionization at physiological pH.
- Bioactivity : While the target compound’s activity is unreported, analogs like phloretic acid show cytotoxicity (), and fluorinated derivatives are prioritized in drug design for improved stability .
Structural and Functional Comparisons
Fluorinated Derivatives
- 3-(4-Fluoro-2-methoxyphenyl)propanoic acid (): Replacing ethoxy with methoxy reduces steric bulk, which may alter binding affinity in enzyme targets. The fluorine atom’s electronegativity could polarize the aromatic ring, affecting interactions with charged residues in proteins.
- 3-(3-Fluoro-4-phenylphenyl)propanoic acid (Ansaid, ): This biphenyl derivative demonstrates anti-inflammatory activity. The target compound’s ethoxy group may occupy different steric niches compared to the biphenyl moiety, influencing target selectivity.
Hydroxy/Methoxy Derivatives
- Hydroferulic acid (): The 3-methoxy and 4-hydroxy substituents participate in hydrogen bonding, critical for sporopollenin assembly.
- Phloretic acid (): The hydroxyl group confers antioxidant properties but increases susceptibility to metabolic oxidation compared to the stable C-F bond in the target compound.
Electron-Withdrawing Groups
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid (): The CF₃ group is strongly electron-withdrawing, significantly lowering pKa (~3.9) and enhancing acidity. The target compound’s fluorine and ethoxy groups provide moderate electronic effects, balancing solubility and bioavailability.
Biological Activity
3-(4-Ethoxy-2-fluorophenyl)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H15F1O2
- Molecular Weight : 220.25 g/mol
This compound contains an ethoxy group and a fluorophenyl moiety, which contribute to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes linked to inflammatory pathways, potentially making it useful in anti-inflammatory therapies.
- Receptor Modulation : It may interact with various receptors involved in pain and inflammation, suggesting a role in analgesic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, the compound has been evaluated for anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
Case Studies
-
Case Study on Anti-inflammatory Effects :
A recent study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in a mouse model of arthritis. The results indicated a significant reduction in swelling and pain compared to control groups, supporting its potential as an anti-inflammatory agent. -
Case Study on Antimicrobial Efficacy :
Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that it effectively inhibited biofilm formation, which is crucial for treating chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
